An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-3-methylbenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Molecular Nuances of a Key Chemical Intermediate
In the landscape of modern chemical research and pharmaceutical development, a profound understanding of the physicochemical properties of key intermediates is not merely advantageous; it is fundamental to innovation and success. 2,6-Dichloro-3-methylbenzoic acid, a seemingly unassuming molecule, holds a significant position as a versatile building block in the synthesis of a diverse array of complex organic structures. Its unique substitution pattern—two sterically hindering chlorine atoms flanking a carboxylic acid group, with a methyl group influencing the electronic environment of the aromatic ring—imparts a distinct reactivity and set of physical characteristics.
This technical guide is crafted to provide researchers, scientists, and drug development professionals with a comprehensive and in-depth understanding of the core physicochemical properties of 2,6-Dichloro-3-methylbenzoic acid. Moving beyond a simple recitation of data, this document delves into the causality behind its properties, offering field-proven insights into experimental design and data interpretation. By presenting detailed methodologies and contextualizing the data within the broader framework of organic chemistry, this guide aims to empower the reader to harness the full potential of this important chemical entity.
Core Molecular Attributes
2,6-Dichloro-3-methylbenzoic acid is a substituted aromatic carboxylic acid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₈H₆Cl₂O₂ | |
| Molecular Weight | 205.04 g/mol | |
| CAS Number | 58671-77-5 | |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge of benzoic acid derivatives |
| Storage | Recommended storage at room temperature or refrigerated (2-8 °C) | Vendor Information |
The arrangement of the chloro and methyl substituents on the benzoic acid core dictates its steric and electronic properties, which in turn govern its reactivity and physical behavior. The two chlorine atoms in the ortho positions create significant steric hindrance around the carboxylic acid group, which can influence its esterification and amidation reactions.
Synthesis and Purification
A potential synthetic pathway is the chlorination of m-toluic acid followed by separation of the desired isomer, or the oxidation of 2,6-dichloro-3-methyltoluene. The latter can be synthesized from 3-methylaniline through N-acetylation, chlorosulphonation, deacetylation, chlorination, and hydrolysis[1]. Another route could involve the chlorination of 2-chlorotoluene to yield a mixture of dichlorotoluenes, followed by separation and subsequent oxidation of the 2,6-dichloro-3-methyltoluene isomer[2].
Diagram of a Proposed Synthetic Workflow
Caption: A potential multi-step synthesis of 2,6-Dichloro-3-methylbenzoic acid.
Purification of the final product would likely involve recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a crystalline solid of high purity. The purity can be assessed by measuring the melting point range and through chromatographic techniques like HPLC.
Physicochemical Properties: An Experimental Perspective
The determination of key physicochemical parameters is crucial for the effective use of 2,6-Dichloro-3-methylbenzoic acid in research and development.
Melting Point
The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting point range is expected.
Predicted Melting Point: While an experimentally determined melting point for 2,6-dichloro-3-methylbenzoic acid is not available in the searched literature, related compounds such as 2,6-dichlorobenzoic acid have a melting point of 142-144 °C[3]. The addition of a methyl group at the 3-position may slightly alter this value.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a highly accurate method for determining the melting point and enthalpy of fusion.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline 2,6-dichloro-3-methylbenzoic acid into an aluminum DSC pan. Crimp the pan to encapsulate the sample.
-
Methodology:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point (e.g., 200 °C).
-
Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.
-
Causality: The energy input required to disrupt the crystal lattice of the solid and transition it to a liquid state is a unique characteristic of the compound. Impurities will typically broaden the melting range and depress the melting point.
Diagram of DSC Workflow
Caption: Workflow for determining the melting point using DSC.
Solubility
The solubility of 2,6-dichloro-3-methylbenzoic acid in various solvents is a critical parameter for its use in synthesis, purification, and formulation.
Predicted Solubility: As a substituted benzoic acid, it is expected to have low solubility in water and higher solubility in organic solvents, particularly polar organic solvents. The presence of the chlorine and methyl groups will influence its lipophilicity.
Experimental Protocol: Qualitative and Quantitative Solubility Determination
A systematic approach to solubility testing provides valuable information.
-
Qualitative Solubility Testing:
-
Place approximately 10 mg of the compound into separate test tubes.
-
Add 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane) to each tube.
-
Vortex or shake vigorously for 1-2 minutes.
-
Visually observe if the solid dissolves completely, partially, or not at all.
-
For aqueous solutions, test the pH with litmus paper to confirm its acidic nature.
-
-
Quantitative Solubility Determination (Isothermal Shake-Flask Method):
-
Prepare saturated solutions by adding an excess of the solid to a known volume of the solvent in a sealed flask.
-
Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.
-
Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical technique such as HPLC-UV.
-
Causality: The principle of "like dissolves like" is paramount. The polar carboxylic acid group allows for some interaction with polar solvents, while the dichloromethylphenyl moiety is nonpolar and favors interaction with nonpolar solvents. The overall solubility is a balance of these interactions.
Acidity (pKa)
The pKa is a measure of the acidity of the carboxylic acid proton. It is a crucial parameter for understanding the ionization state of the molecule at different pH values, which affects its solubility, reactivity, and biological activity.
Predicted pKa: The pKa of benzoic acid is approximately 4.2. The electron-withdrawing chlorine atoms are expected to increase the acidity (lower the pKa), while the electron-donating methyl group will slightly decrease the acidity (increase the pKa). The net effect will determine the final pKa value. For comparison, the pKa of 2,6-dichlorobenzoic acid is lower than that of benzoic acid.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a reliable method for determining the pKa of an acid.[4][5]
-
Instrumentation: A calibrated pH meter with a combination pH electrode, a burette, and a magnetic stirrer.
-
Methodology:
-
Accurately weigh a sample of 2,6-dichloro-3-methylbenzoic acid and dissolve it in a suitable solvent mixture (e.g., a water-cosolvent mixture like water-ethanol if solubility in pure water is low).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. The equivalence point can be determined from the first or second derivative of the titration curve.
-
Causality: The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the deprotonated (conjugate base) to protonated (acid) forms of the molecule. At the half-equivalence point, the concentrations of the acid and its conjugate base are equal, and thus the pH is equal to the pKa.
Spectroscopic Characterization
Spectroscopic techniques provide a detailed fingerprint of the molecular structure. While experimental spectra for 2,6-dichloro-3-methylbenzoic acid were not found in the searched literature, the following sections describe the expected spectral features based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. The chemical shift and broadness are influenced by hydrogen bonding and solvent.
-
Aromatic Protons: The benzene ring has two protons. Due to the substitution pattern, they will appear as two distinct signals, likely doublets, in the aromatic region (7-8 ppm). The coupling constant will be characteristic of their meta relationship.
-
Methyl Protons (-CH₃): A singlet is expected in the upfield region, likely around 2.3-2.5 ppm.
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (-COOH): A signal is expected in the downfield region, typically around 165-175 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the chloro and methyl substituents. The carbons bearing the chlorine atoms will be significantly deshielded.
-
Methyl Carbon (-CH₃): A signal is expected in the upfield region, typically around 15-25 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both nuclei.
-
Data Processing: The raw data (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Predicted IR Spectrum:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹.
-
C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹, will be present but may be difficult to assign definitively.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z 204/206/208 due to chlorine isotopes) should be observed. The isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) will be a key diagnostic feature.
-
Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The loss of a chlorine atom (M-35) is also possible. The fragmentation of the aromatic ring will lead to a series of smaller ions.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., EI for volatile compounds, ESI for less volatile compounds).
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas or liquid chromatograph.
-
Data Acquisition: The mass spectrum is recorded over a suitable mass range.
Stability and Reactivity
The stability and reactivity of 2,6-dichloro-3-methylbenzoic acid are influenced by its functional groups and substitution pattern.
-
Thermal Stability: As a crystalline solid, it is expected to be stable at ambient temperatures. At elevated temperatures, decarboxylation may occur, although the presence of ortho-chloro substituents might influence the temperature at which this occurs.
-
Photostability: Chlorinated aromatic compounds can be susceptible to photodegradation, which may involve the reductive dehalogenation of the C-Cl bonds[6].
-
Hydrolytic Stability: The carboxylic acid and the aryl-chloride bonds are generally stable to hydrolysis under neutral conditions. Under harsh acidic or basic conditions, hydrolysis of the carboxylic acid to its salt will occur, but cleavage of the C-Cl bonds is unlikely[7][8].
-
Reactivity: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. However, the steric hindrance from the two ortho-chloro substituents will likely reduce the reactivity of the carboxyl group, requiring more forcing reaction conditions or specialized reagents. The aromatic ring can undergo further electrophilic substitution, with the directing effects of the chloro (ortho, para-directing but deactivating) and methyl (ortho, para-directing and activating) groups influencing the position of substitution.
Conclusion: A Molecule of Strategic Importance
2,6-Dichloro-3-methylbenzoic acid, through its unique combination of functional groups and substitution pattern, presents a profile of a stable yet reactive intermediate. This guide has provided a comprehensive overview of its core physicochemical properties, grounded in established scientific principles and experimental methodologies. While some experimental data for this specific molecule remains to be fully elucidated in the public domain, the provided protocols and predicted properties offer a robust framework for its handling, characterization, and utilization in a research and development setting. A thorough understanding of these properties is the cornerstone for its effective application in the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.
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